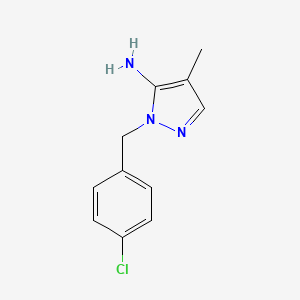

1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine

Übersicht

Beschreibung

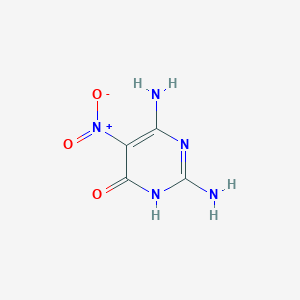

The compound “1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound consisting of a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a 4-chlorobenzyl group and a methyl group attached to the pyrazole ring .

Synthesis Analysis

While specific synthesis methods for “1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine” were not found, there are general methods for synthesizing similar compounds. For instance, 4-chlorobenzoic acid, a related compound, is prepared by oxidation of 4-chlorotoluene . Another method involves the oxidation of benzyl alcohols by Cr(VI) in micellar media .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is reacted. For example, a related compound, 4-chlorobenzyl alcohol, can be oxidized to 4-chlorobenzaldehyde in micellar media by Cr(VI) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined using various analytical techniques. For example, the melting point, boiling point, and density can be determined experimentally . Other properties, such as solubility and stability, can also be determined .Wissenschaftliche Forschungsanwendungen

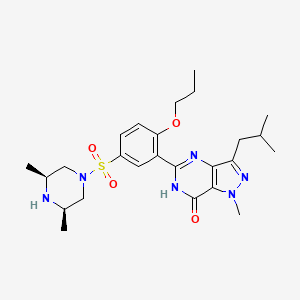

Synthesis and Structural Characterization

The synthesis of derivatives related to "1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine" involves complex reactions yielding compounds with potential biological activities. For instance, Xiaojing Zhang et al. (2006) synthesized a compound by reacting 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine, demonstrating the structural complexity and potential for further chemical modifications of such molecules Xiaojing Zhang, Junyong Zhang, S. Tu, & Runhong Jia, 2006.

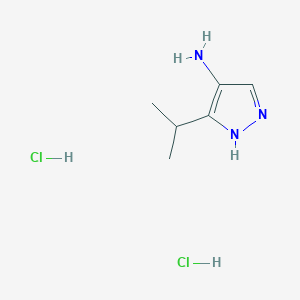

Chemical Reactivity and Tautomeric Studies

The chemical reactivity of 1H-pyrazol-5-amines, including modifications and reactions with other chemicals, has been extensively studied. For example, Maria Koyioni et al. (2014) explored the reaction of Appel salt with 1H-pyrazol-5-amines, leading to the formation of various products, including N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and pyrazolo[3,4-c]isothiazoles, indicating the versatility of such compounds in organic synthesis Maria Koyioni, M. Manoli, M. Manos, & P. Koutentis, 2014.

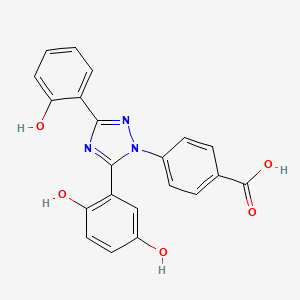

Potential Biological Activities

Compounds derived from 1H-pyrazol-5-amine have been investigated for their biological activities. A. Titi et al. (2020) studied the synthesis, characterization, and biological activity potential of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites, which underscores the therapeutic potential of such compounds A. Titi, M. Messali, Bakhet A Alqurashy, R. Touzani, Takuya Shiga, H. Oshio, M. Fettouhi, M. Rajabi, F. Almalki, & T. Ben Hadda, 2020.

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, 4-chlorobenzyl alcohol and 4-chlorobenzyl chloride, which are related compounds, require precautions such as adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methyl]-4-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3/c1-8-6-14-15(11(8)13)7-9-2-4-10(12)5-3-9/h2-6H,7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYIBJLYOMOQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CC2=CC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650929 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzyl)-4-methyl-1H-pyrazol-5-amine | |

CAS RN |

1015846-01-1 | |

| Record name | 1-[(4-Chlorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1460638.png)

![[5-(Oxan-3-yl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid](/img/structure/B1460644.png)

![5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1460645.png)

![6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol](/img/structure/B1460646.png)

![N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B1460649.png)

![5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1460650.png)

![(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetic acid](/img/structure/B1460655.png)